molecular formula C9H15N3 B13010065 6-Butyl-N-methylpyridazin-3-amine

6-Butyl-N-methylpyridazin-3-amine

Cat. No.: B13010065
M. Wt: 165.24 g/mol
InChI Key: DPKZIYQRQUVOGH-UHFFFAOYSA-N
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Description

6-Butyl-N-methylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a butyl group at position 6 and a methyl group attached to the nitrogen at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing pyridazin-3-amines involves the aza-Diels-Alder reaction. This reaction typically involves 1,2,3-triazines and 1-propynylamines, resulting in a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . The reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.

Industrial Production Methods

While specific industrial production methods for 6-Butyl-N-methylpyridazin-3-amine are not widely documented, the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

6-Butyl-N-methylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butyl-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives have been found to inhibit calcium ion influx, which is essential for platelet aggregation . This suggests that this compound may exert its effects through similar pathways, although more research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto functionality at position 3.

    Pyrimidine: A similar compound with nitrogen atoms at positions 1 and 3.

    Pyrazine: A compound with nitrogen atoms at positions 1 and 4.

Uniqueness

6-Butyl-N-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

6-butyl-N-methylpyridazin-3-amine

InChI

InChI=1S/C9H15N3/c1-3-4-5-8-6-7-9(10-2)12-11-8/h6-7H,3-5H2,1-2H3,(H,10,12)

InChI Key

DPKZIYQRQUVOGH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(C=C1)NC

Origin of Product

United States

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